Tetraoctylstannan

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetraalkyltin compounds, including tetraoctyltin, often involves Grignard reactions and bromodemetallations starting from tributyltin chloride. This process is highlighted by the synthesis of racemic tetraalkyltin compounds described by Gielen et al. (1973), showcasing the alternating steps of Grignard syntheses and bromodemetallations in alcohols to achieve tetraalkyltin compounds, with mass spectra provided as analytical evidence of their formation (Gielen, B. D. Poorter, M. Sciot, & J. Topart, 1973).

Molecular Structure Analysis

Organotin compounds like tetraoctyltin exhibit intriguing molecular structures. The study of surface organometallic chemistry of tin by Nedez et al. (1993) provides insight into the reactivity of tetraalkyltin complexes with silica surfaces, indicating the formation of surface complexes and elucidating the molecular interactions at play (Nedez, A. Théolier, F. Lefebvre, A. Choplin, J. Basset, & J. Joly, 1993).

Chemical Reactions and Properties

Tetraalkyltin compounds participate in various chemical reactions. For instance, Daudé and Pereyre (1980) explored the reactivity of tetraallyltin with aldehydes, ketones, and epoxides, revealing that tetraallyltin reacts readily with these compounds, leading to the formation of homoallylic alcohols and other products through specific reaction pathways (Daudé & Pereyre, 1980).

Physical Properties Analysis

The physical properties of tetraalkyltin compounds are closely related to their molecular structure and synthesis processes. Research by Marr, Rosales, and Wardell (1988) on unsymmetrical tetraorganotin compounds, including analysis of their mass spectra and NMR spectra, provides insight into the physical characteristics and diversity within the organotin family, which would also apply to tetraoctyltin (Marr, D. Rosales, & J. Wardell, 1988).

Chemical Properties Analysis

The chemical properties of tetraoctyltin, such as reactivity and stability, can be inferred from studies on similar tetraalkyltin compounds. The work by Jia, Ren, and Wang (2010) on the use of tetra(acetylacetonato) tin (IV) as a catalyst suggests that the unique molecular structure of tetraalkyltin compounds significantly influences their catalytic activity and interaction with other compounds, which would be relevant for understanding the chemical properties of tetraoctyltin (Jia, Y. Ren, & Gongying Wang, 2010).

Wissenschaftliche Forschungsanwendungen

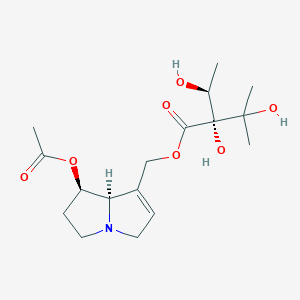

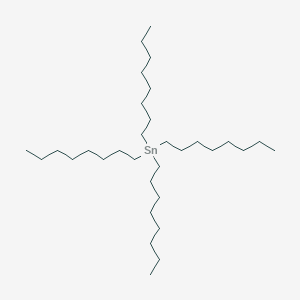

[CH3(CH2)7]4Sn [CH_3(CH_2)_7]_4Sn [CH3(CH2)7]4Sn

. Es ist ein Mitglied der Organozinnverbindungen und hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine umfassende Analyse von sechs einzigartigen Anwendungen von Tetraoctylstannan, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.Organische Synthese

This compound: wird in der organischen Synthese als Reagenz für die Stannylierung verwendet, den Prozess der Einführung eines Zinnatoms in ein organisches Molekül . Dies kann besonders nützlich bei der Synthese komplexer organischer Verbindungen sein, bei denen Zinn als Schutzgruppe oder Katalysator fungiert.

Katalyse

Aufgrund seiner organometallischen Natur dient this compound als Katalysator in verschiedenen chemischen Reaktionen. Es kann Kreuzkupplungsreaktionen erleichtern, die für die Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen von entscheidender Bedeutung sind, ein wesentlicher Schritt bei der Synthese von Pharmazeutika und Polymeren .

Nanotechnologie

This compound findet Anwendungen im Bereich der Nanotechnologie, insbesondere bei der Synthese von Nanopartikeln. Es kann als Stabilisierungsmittel fungieren, das das Wachstum und die Morphologie von Nanopartikeln kontrolliert, die in Medikamenten-Abgabesystemen und elektronischen Geräten verwendet werden .

Safety and Hazards

Wirkmechanismus

Target of Action

Organotin compounds are known to interact with various cellular components, potentially affecting multiple targets .

Mode of Action

Organotin compounds are known to interact with cellular components, potentially leading to various cellular changes .

Biochemical Pathways

Organotin compounds are known to affect various biochemical processes, potentially leading to changes in multiple pathways .

Pharmacokinetics

The pharmacokinetics of organotin compounds can vary widely, affecting their bioavailability .

Result of Action

Organotin compounds like Tetraoctylstannane can produce neurotoxic and immunotoxic effects. They may directly activate glial cells contributing to neuronal cell degeneration by local release of pro-inflammatory cytokines, tumor necrosis factor-_, and/or interleukins. They may also induce apoptosis by direct action on neuronal cells .

Action Environment

Factors such as temperature, ph, and presence of other substances can potentially influence the action of organotin compounds .

Eigenschaften

IUPAC Name |

tetraoctylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H17.Sn/c4*1-3-5-7-8-6-4-2;/h4*1,3-8H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGNPNLBCGBCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027538 | |

| Record name | Stannane, tetraoctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3590-84-9 | |

| Record name | Tetraoctylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraoctylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetraoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, tetraoctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAOCTYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EWL1E4B0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the environmental fate of tributyltin (TBT), and how does it degrade in natural settings?

A1: Tributyltin (TBT) is a toxic organotin compound known to persist in the environment, particularly in sediments. Research suggests that microbial processes in freshwater riverbed sediments can transform TBT into less harmful inorganic tin. [] This biodegradation process appears to be more efficient in organic-rich sediments compared to sandy, organic-poor sediments. [] For example, a study observed a faster degradation rate of TBT (half-life = 28 days) in organic-rich beaver pond sediments compared to sandy sediments from Crystal Lake (half-life = 78 days). [] This finding highlights the role of environmental factors in influencing the degradation of organotin compounds like TBT.

Q2: How can organotin compounds like tetraoctyltin be analyzed in complex biological samples?

A2: Analysis of organotin compounds in biological samples like fish, mussels, and barnacles can be effectively achieved using a technique involving in situ derivatization and extraction with sodium tetraethylborate. [] This method minimizes matrix effects common in biological samples and ensures complete sample dissolution. [] The use of multiple internal standards, including tripropyltin chloride, tetraoctyltin, and tetrabutyltin, helps to control for variations in derivatization efficiency, extraction recovery, and gas chromatography performance, respectively. [] This rigorous approach allows for accurate and reliable quantification of organotin species in various biological matrices.

Q3: Can tetraoctyltin be utilized in material science applications, and what are the advantages of such applications?

A3: Tetraoctyltin has shown promise in material science applications, particularly in the synthesis of nanocomposites. For instance, it can be used as a catalyst to facilitate the grafting of polymers like poly(ε-caprolactone) (PCL) onto magnetic nanoparticles like maghemite (γ-Fe2O3). [] This grafting process involves functionalizing PCL with silane groups using tetraoctyltin as a catalyst, followed by reaction with the maghemite nanoparticles. [] The resulting composite nanoparticles with covalently grafted PCL have potential applications in various fields, including drug delivery and biomedical imaging.

Q4: How do the structural features of tetraoctyltin influence its properties and applications?

A4: Tetraoctyltin's molecular structure significantly impacts its physical and chemical properties. It comprises a central tin atom bonded to four octyl chains, resulting in a bulky, non-polar molecule. [] This structure contributes to its low polarity and high molecular weight, making it suitable for applications like polymer grafting [] and as a model compound for studying molecular motions in complex liquids like lubricants. [] Understanding the relationship between tetraoctyltin's structure and its properties is crucial for tailoring its use in diverse applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

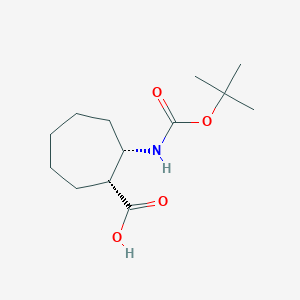

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)